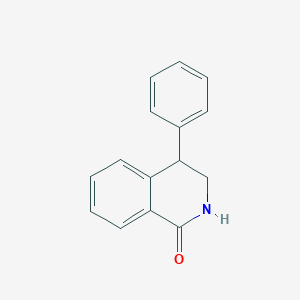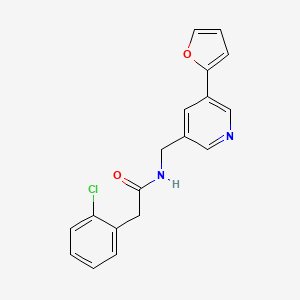
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of N-acylhydrazone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to activate the adenosine A3 receptor, which has anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to have antitumor effects. It has been shown to inhibit the growth of a number of different types of cancer cells, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is that it has been extensively studied in animal models, which has provided a wealth of information on its potential therapeutic applications. However, one of the limitations of 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is that its exact mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its use.
Orientations Futures
There are a number of future directions for research on 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide. One area of research is the development of targeted therapies based on its use. Another area of research is the development of more potent and selective analogs of 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide that could have even greater therapeutic potential. Finally, there is also interest in studying the potential use of 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxaldehyde to form the intermediate 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)acetamide. This intermediate is then reacted with 5-bromo-3-(methylamino)pyridine to form the final product, 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory and analgesic effects. 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-5-2-1-4-14(16)9-18(22)21-11-13-8-15(12-20-10-13)17-6-3-7-23-17/h1-8,10,12H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIKZOZHQQNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

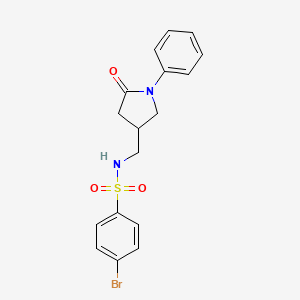
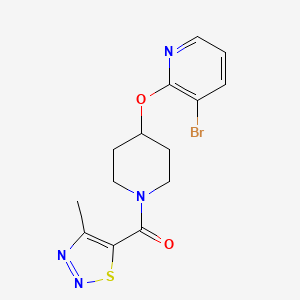
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)
![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)
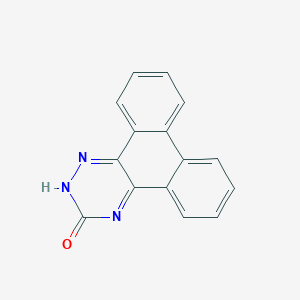
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2947949.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)
![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)

![2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2947955.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)
